Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate
Description
Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate is a synthetic ester derivative characterized by a central butanoate backbone modified with a 4-oxo group and a tertiary amine substituent. The amine group bridges a pyridin-2-ylmethyl moiety and a 4-(trifluoromethyl)benzo[d]thiazol-2-yl heterocycle.
Properties
IUPAC Name |
ethyl 4-oxo-4-[pyridin-2-ylmethyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-2-29-17(28)10-9-16(27)26(12-13-6-3-4-11-24-13)19-25-18-14(20(21,22)23)7-5-8-15(18)30-19/h3-8,11H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAPNBCOSFKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure
The compound features a complex structure that includes:
- An ethyl ester group
- A pyridine moiety
- A trifluoromethyl-substituted benzo[d]thiazole
This structural diversity is believed to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition : Compounds similar to Ethyl 4-oxo derivatives have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .
- Antioxidant Activity : Many derivatives display antioxidant properties, which help in mitigating oxidative stress-related damage in cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of Ethyl 4-oxo derivatives. Below is a summary table of the findings related to enzyme inhibition:
| Compound | Enzyme Target | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| Ethyl 4-oxo derivative | MAO-B | 14.80 ± 5.45 | 57.11% |
| Ethyl 4-oxo derivative | BuChE | Not specified | 77.76% |
These results indicate significant inhibitory activity against MAO-B, which is relevant for treating neurodegenerative disorders like Alzheimer's disease .
Cytotoxicity Studies
The cytotoxicity of the compound was assessed using the MTT assay, revealing that cell viability remained above 90% at effective concentrations, suggesting low toxicity to normal cells . This is crucial for its potential therapeutic application.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in preclinical models:
- Neurodegenerative Disease Model : In a study involving mice with induced neurodegeneration, a related compound demonstrated significant reduction in immobility time during forced swim tests, indicating potential antidepressant effects alongside neuroprotective properties .
- Cholinergic Activity : Compounds with similar structures were tested for their ability to inhibit acetylcholinesterase (AChE) and BuChE. The results showed that while some compounds had negligible AChE inhibition, they exhibited significant BuChE inhibition, which is beneficial for enhancing cholinergic neurotransmission in Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several analogs, as highlighted in the provided evidence. Below is a systematic comparison:
Structural Analogues and Functional Group Variations
a) Ethyl 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate
- Key Differences : Replaces the tertiary amine and benzo[d]thiazole group with a pyrimidine ring bearing a 2-methoxyphenyl substituent and a sulfonyl group.
b) Ethyl 4-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}carbonyl)-5-methylisoxazole-3-carboxylate
- Key Differences : Features an isoxazole ring with a methyl group and a carbamoyl-linked 3-chloro-5-(trifluoromethyl)pyridine moiety.
- Implications : The isoxazole ring introduces additional rigidity and electron-withdrawing effects, which may influence binding to targets like kinases or proteases. The chloro substituent could enhance halogen-bonding interactions .
c) Ethyl 4-((6-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-3-oxobutanoate
- Key Differences: Substitutes the amine linker with a thioether group and incorporates a benzo[d][1,3]dioxole ring and cyano group.
- Implications: The thioether group increases hydrophobicity, while the cyano group may act as a hydrogen-bond acceptor or participate in click chemistry modifications .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Ethyl 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate | Ethyl 4-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}carbonyl)-5-methylisoxazole-3-carboxylate |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~500 g/mol | ~460 g/mol |
| Key Functional Groups | Benzo[d]thiazole, pyridine, trifluoromethyl, ester | Pyrimidine, sulfonyl, methoxyphenyl | Isoxazole, carbamoyl, chloro-trifluoromethylpyridine |
| logP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower lipophilicity due to sulfonyl) | ~3.1 (balanced by isoxazole and chloro) |
| Biological Targets | Potential kinase or protease inhibition (hypothetical) | Sulfonamide-associated targets (e.g., carbonic anhydrases) | Kinase inhibition (e.g., JAK/STAT pathways) |
Preparation Methods
Cyclization of 2-Amino-5-(Trifluoromethyl)Thiophenol with Cyanogen Bromide
A modified Hantzsch thiazole synthesis is employed.
- Reagents : 2-Amino-5-(trifluoromethyl)thiophenol, cyanogen bromide, ethanol.
- Conditions : Reflux at 80°C for 6 hours under nitrogen.
- Mechanism : Nucleophilic attack of the thiol group on cyanogen bromide, followed by cyclization to form the thiazole ring.
- Yield : 72–78% after recrystallization in ethanol.
Alternative Route via Thiourea Intermediate
- Step 1 : Reaction of 2-bromo-5-(trifluoromethyl)aniline with ammonium thiocyanate in DMF at 120°C.
- Step 2 : Acid-catalyzed cyclization using HCl/EtOH to yield Intermediate A.
- Yield : 65–70%.
N-Alkylation to Form Intermediate B
Alkylation with Pyridin-2-Ylmethyl Chloride
Mitsunobu Reaction for Stereochemical Control
- Reagents : Intermediate A, pyridin-2-ylmethanol, DIAD, PPh₃, THF.
- Conditions : Room temperature, 24 hours.
- Advantage : Avoids racemization of chiral centers.
- Yield : 70–75%.
Synthesis of Ethyl 4-Oxo-4-((Pyridin-2-Ylmethyl)(4-(Trifluoromethyl)Benzo[d]Thiazol-2-Yl)Amino)Butanoate
Condensation with Ethyl 4-Chloro-4-Oxobutanoate (Intermediate C)
Microwave-Assisted Optimization
- Reagents : Intermediate B, ethyl 4-oxobut-2-enoate, NaHCO₃, DMF.
- Conditions : Microwave irradiation at 100°C for 30 minutes.
- Advantage : 20% yield improvement compared to conventional heating.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Conventional Alkylation | N-Alkylation at 60°C | 58–63 | 95 | Moderate |
| Mitsunobu Reaction | Stereoselective coupling | 70–75 | 98 | High |
| Microwave Condensation | Microwave-assisted step | 65–70 | 97 | Low |
Challenges and Optimization Opportunities
- Low Yields in Condensation Step : Attributed to steric hindrance from the trifluoromethyl group. Solution: Use bulkier leaving groups (e.g., tosylates) to enhance reactivity.
- Byproduct Formation : Competing O-alkylation observed during N-alkylation. Solution: Employ phase-transfer catalysts (e.g., TBAB).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
